Bipenamol

Medicinal Chemistry DPP1 Inhibition Synthetic Methodology

Synthesis of DPP1 inhibitors via Ouyang et al. (2021) protocols demands the exact ortho-aminomethyl/benzyl alcohol bifunctional architecture-generic thioethers invalidate the route. Bipenamol is the non-substitutable starting material. • Free base, ≥95% purity (industry mode). • Ambient shipping; non-hazardous. • Consistent batch quality for reproducible library generation. Verify protocol compatibility before ordering.

Molecular Formula C14H15NOS
Molecular Weight 245.34 g/mol
CAS No. 79467-22-4
Cat. No. B049674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBipenamol
CAS79467-22-4
Synonyms2-[[2-(Aminomethyl)phenyl]thio]benzyl alcohol;  [2-(2-Aminomethylphenylsulfanyl)phenyl]methanol
Molecular FormulaC14H15NOS
Molecular Weight245.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)SC2=CC=CC=C2CO
InChIInChI=1S/C14H15NOS/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,16H,9-10,15H2
InChIKeyHLAFSNJRKZLMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bipenamol: Synthetic Intermediate & Pharmacological Probe


Bipenamol (CAS 79467-22-4), systematically named 2-[(2-aminomethyl)phenylthio]benzyl alcohol, is a small-molecule organic compound with the formula C14H15NOS and a molecular weight of 245.34 g/mol [1]. It is classified as an experimental drug, having been investigated for its non-opioid analgesic and antidepressant-like properties [2]. Contemporary research interest primarily revolves around its role as a key synthetic intermediate, specifically for the construction of novel semicarbazide-derived inhibitors of human dipeptidyl peptidase I (DPP1), an enzyme target for inflammatory diseases . The compound is commercially available as a free base, typically at purities of 95% or higher, from various chemical suppliers for research and development purposes .

Bipenamol: Why Generic Substitution Fails


Generic or in-class substitution for Bipenamol is precluded by its precise, bifunctional molecular architecture. The specific ortho-aminomethyl group on one phenyl ring, connected via a thioether bridge to a benzyl alcohol on the other, defines its unique reactivity profile as a building block [1]. This is not a general-purpose thioether; its value in generating semicarbazide-derived libraries, as cited in critical synthetic methodology research, relies on the exact spatial arrangement of the amine and alcohol functionalities for subsequent derivatization [2]. Substitution with commercially available analogs lacking this precise substitution pattern, such as simpler diphenyl sulfides or benzyl alcohols with alternative amine placements, would fundamentally alter the synthesis route and yield different final products, invalidating the original protocol. Therefore, the compound's utility is not transferable; selecting it is a decision driven by the requirements of a specific, published synthetic pathway.

Bipenamol: Comparative Evidence Limitations


Head-to-Head Comparator Data Status

An exhaustive search of primary research literature, patents, and authoritative chemical databases identified no direct, quantitative head-to-head comparison studies. This includes any data comparing Bipenamol's inhibitory potency (IC50/Ki), selectivity profile, metabolic stability, synthetic yield, in vivo efficacy, or any other quantitative parameter against a named comparator molecule such as another DPP1 inhibitor building block or a structurally related analgesic. All available information is qualitative, stating its role as an 'intermediate' or its 'multifaceted pharmacological profile' without providing the necessary numerical context for differentiation [1]. Consequently, no high-strength, comparator-based evidence can be presented at this time.

Medicinal Chemistry DPP1 Inhibition Synthetic Methodology

Bipenamol Procurement Scenarios


DPP1 Inhibitor Library Synthesis

The primary evidence-backed scenario for procuring Bipenamol is for researchers explicitly following the synthetic methodology published by Ouyang et al. (2021) [1] to build a library of DPP1 inhibitors. In this context, Bipenamol is not selected for being 'better' than alternatives but because it is the required, non-substitutable starting material specified in the protocol to yield the designed final compound, 2-(2-(aminomethyl)phenylthio)benzyl alcohol. Any deviation would constitute a different, non-validated synthesis.

Non-Opioid Analgesic Mechanism Studies

A secondary evidence-backed scenario is the procurement of Bipenamol as a pharmacological probe. Its historical classification as an antidepressant and non-opioid analgesic [2] qualifies it as a tool compound for in vitro studies aiming to characterize non-opioid, non-NSAID pain pathways. In this application, however, its selection must be acknowledged as a decision based on its distinct, albeit not quantitatively superior, mechanism of action profile rather than on comparative performance data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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